2-Amino-4-methylnicotinic acid
CAS No.: 38076-82-3
Cat. No.: VC1999991
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 38076-82-3 |
---|---|
Molecular Formula | C7H8N2O2 |
Molecular Weight | 152.15 g/mol |
IUPAC Name | 2-amino-4-methylpyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C7H8N2O2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11) |
Standard InChI Key | VLGIIWGQCIFWPV-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NC=C1)N)C(=O)O |
Canonical SMILES | CC1=C(C(=NC=C1)N)C(=O)O |
Introduction
Chemical Identity and Structure
2-Amino-4-methylnicotinic acid (CAS: 38076-82-3) is a pyridine derivative with a molecular formula of C7H8N2O2 and a molecular weight of 152.15 g/mol . The compound features a pyridine ring with three key functional groups: an amino group at position 2, a methyl group at position 4, and a carboxylic acid group at position 3 . This arrangement contributes to its unique chemical properties and potential for diverse applications in synthetic chemistry.
The structure exhibits tautomerism, which is common in aminopyridines, allowing for varied reactivity patterns. The compound's IUPAC name is 2-amino-4-methylpyridine-3-carboxylic acid, though it is also commonly referred to as 2-Amino-4-methylnicotinic acid in scientific literature . Its structural representation can be denoted using the SMILES notation: CC1=C(C(=O)O)C(=NC=C1)N .
Identification Parameters
Table 1: Identification Information for 2-Amino-4-methylnicotinic acid
Parameter | Value |
---|---|
CAS Number | 38076-82-3 |
IUPAC Name | 2-amino-4-methylpyridine-3-carboxylic acid |
Common Name | 2-Amino-4-methylnicotinic acid |
Molecular Formula | C7H8N2O2 |
Molecular Weight | 152.15 g/mol |
InChI | InChI=1S/C7H8N2O2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11) |
InChIKey | VLGIIWGQCIFWPV-UHFFFAOYSA-N |
European Community (EC) Number | 899-342-9 |
Physical and Chemical Properties
2-Amino-4-methylnicotinic acid possesses distinct physical and chemical properties that influence its behavior in various chemical reactions and applications. Understanding these properties is crucial for researchers working with this compound.
Physical Properties
The compound exists as a solid at standard temperature and pressure. Its physical characteristics make it amenable to various laboratory handling procedures and synthesis protocols.
Table 2: Physical Properties of 2-Amino-4-methylnicotinic acid
Property | Value | Notes |
---|---|---|
Physical State | Solid | At standard conditions |
Density | 1.2804 g/cm³ | Rough estimate |
Boiling Point | 274.61°C | Rough estimate |
Flash Point | 164.1°C | |
Vapor Pressure | 1.98E-05 mmHg | At 25°C |
Refractive Index | 1.5200 | Estimate |
Chemical Properties
The chemical reactivity of 2-Amino-4-methylnicotinic acid is primarily determined by its functional groups. The amino group at position 2 can participate in various nucleophilic reactions, while the carboxylic acid group enables esterification, amidation, and salt formation. The methyl group at position 4 can undergo oxidation or provide sites for further functionalization through radical reactions .
The compound can form salts with various acids, with the hydrochloride salt (CAS: 2094898-42-5) being particularly well-documented . This salt formation significantly alters the compound's solubility profile, making it more water-soluble than the free base.
Applications
2-Amino-4-methylnicotinic acid serves numerous functions in both research and industrial settings, with its applications continually expanding as more research is conducted.
Related Compounds
Several structurally related compounds share similar properties with 2-Amino-4-methylnicotinic acid, providing additional context for understanding its chemical behavior.
Structural Analogues
Table 5: Related Compounds and Their CAS Numbers
Compound | CAS Number | Relation |
---|---|---|
2-Amino-4-methylnicotinic acid hydrochloride | 2094898-42-5 | Salt form |
6-Amino-4-methylnicotinic acid | 179555-11-4 | Positional isomer |
4-Amino-2-methylnicotinic acid | 53430655 | Positional isomer |
2-Amino-6-methylnicotinic acid | N/A | Positional isomer |
The hydrochloride salt of 2-Amino-4-methylnicotinic acid (CAS: 2094898-42-5) exhibits different solubility properties while maintaining the core structure . This salt form may be preferred in certain applications where enhanced water solubility is desired.
Research Findings
Synthetic Applications
The compound has been utilized as a building block in the synthesis of more complex heterocyclic systems with potential biological activities. Its functional groups provide multiple sites for further modification, making it versatile in synthetic chemistry .
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